molecular formula C12H20O B1588609 (2E,4E)-2,4-Dodecadienal CAS No. 21662-16-8

(2E,4E)-2,4-Dodecadienal

Cat. No. B1588609
CAS RN: 21662-16-8
M. Wt: 180.29 g/mol
InChI Key: QKTZBZWNADPFOL-BNFZFUHLSA-N
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Description

“(2E,4E)-2,4-Dodecadienal” is an aldehyde with a chain length containing between 6 and 12 carbon atoms . It has been detected, but not quantified in, several different foods, such as fats and oils, herbs and spices, milk and milk products . It is known for its citrus, fatty, and grapefruit tasting compound .


Physical And Chemical Properties Analysis

“(2E,4E)-Deca-2,4-dienal” has a density of 0.9±0.1 g/cm3, a boiling point of 244.6±0.0 °C at 760 mmHg, and a flash point of 102.3±11.0 °C . It has a molar refractivity of 48.7±0.3 cm3, and a polar surface area of 17 Å2 .

Scientific Research Applications

Chemical Structure and Properties

The chemical structures of various amides, including derivatives of (2E,4E)-2,4-dodecadienal, were identified and characterized through spectroscopic investigation and chemical transformation studies. The identification of these structures provides insight into the chemical properties and potential applications of these compounds in different fields (Yasuda, Takeya, & Itokawa, 1981).

Role in Pheromone Synthesis

(2E,4E)-2,4-Dodecadienal has been synthesized as a major component of the sex pheromone of the maritime pine scale, demonstrating its significance in entomology and pest management. This synthesis was achieved through a series of chemical reactions, highlighting the compound's role in biological communication among insects (Mori & Harashima, 1993).

Microbial Transformation in Plant Pathogens

The microbial transformation of related compounds by plant pathogenic fungi, such as Glomerella cingulata, has been studied. These studies provide valuable information on the metabolic pathways of fungi and their interaction with specific chemical compounds, which can be crucial for understanding plant diseases and developing new agricultural strategies (Miyazawa, Nankai, & Kameoka, 1996).

Applications in Biochemistry and Organic Synthesis

The compound's involvement in various chemical syntheses and biochemical processes has been demonstrated. These include its role in the synthesis of pheromones for different insects and its potential applications in the field of organic chemistry and biochemistry (Chisholm et al., 2004).

properties

IUPAC Name

(2E,4E)-dodeca-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZBZWNADPFOL-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885175
Record name 2,4-Dodecadienal, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oily liquid; light, faint spicy aroma
Record name trans,trans-2,4-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

130.00 °C. @ 6.00 mm Hg
Record name (2E,4E)-2,4-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name trans,trans-2,4-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.983-0.989
Record name trans,trans-2,4-Dodecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(2E,4E)-2,4-Dodecadienal

CAS RN

21662-16-8
Record name (E,E)-2,4-Dodecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21662-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dodecadienal, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dodecadienal, (2E,4E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dodecadienal, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-dodeca-2,4-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DODECADIENAL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO340RJ9LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (2E,4E)-2,4-Dodecadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Wu, M Li, Z Lan - Tropical Plant Biology, 2019 - Springer
Noni (Morinda citrifolia) fruit is one of the traditional medicine materials widely consumed in the South Pacific area. The biological activities and medicinal values of noni fruit have been …
Number of citations: 10 link.springer.com
W Jia, R Zhang, L Shi, F Zhang, J Chang… - Journal of Chromatography …, 2019 - Elsevier
A dynamic headspace (DHS) with DVB/CAR/PDMS trapping materials was coupled to a gas chromatography-mass spectrometry for the separation and identification of volatile-flavor …
Number of citations: 16 www.sciencedirect.com
JM Bengtsson, S Prabhakar Chinta… - Journal of chemical …, 2010 - Springer
Adults of the sorghum chafer, Pachnoda interrupta Olivier (Coleoptera: Scarabaeidae: Cetoniinae), form aggregations during the mating period in July, but also in October. The beetles …
Number of citations: 17 link.springer.com
JM Bengtsson - 2010 - pub.epsilon.slu.se
In this thesis, the sense of olfaction and its links to behavior was studied in the cetoniid chafers Pachnoda interrupta and P. marginata, and the bark beetle Ips typographus. P. interrupta …
Number of citations: 1 pub.epsilon.slu.se
SP Chinta - 2010 - Dissertation, Braunschweig …
Number of citations: 1

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